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molecular formula C8H9FN2O2 B6322183 2-Fluoro-N-methoxy-n-methylnicotinamide CAS No. 949154-26-1

2-Fluoro-N-methoxy-n-methylnicotinamide

Cat. No. B6322183
M. Wt: 184.17 g/mol
InChI Key: IJFAVSQQUDKQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741931B2

Procedure details

TBTU coupling agent (13 g, 40 mmol) was added to a solution of 2-fluoronicotinic acid (5.6 g, 40 mmol), N-methoxy-N-methylamine hydrochloride (4.4 g, 45 mmol) and diisopropylethylamine (16 ml, 0.1 mol) in dichloromethane (100 ml) under nitrogen. The reaction mixture was stirred at room temperature for eighteen hours. It was diluted with more dichloromethane (200 ml), washed with a 2M aqueous hydrochloric acid solution (50 ml), a saturated sodium bicarbonate solution (100 ml), and brine (100 ml). The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo. The residue was purified by flash chromatography (120 g SiO2, pentane/ethyl acetate) to afford the title compound as a colourless oil (6 g, 80%). 1H NMR (CDCl3): 3.40-3.45 (3H, s), 3.55-3.65 (3H, s), 7.75-7.80 (1H, t), 7.90-7.95 (1H, t), 8.28-8.30 (1H, d).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylamine hydrochloride
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
CN([C:4]([O:8][N:9]1N=NC2C=CC=C[C:10]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[F:23][C:24]1[N:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26](O)=[O:27].Cl.CONC.C(N(C(C)C)CC)(C)C>ClCCl>[F:23][C:24]1[N:32]=[CH:31][CH:30]=[CH:29][C:25]=1[C:26]([N:9]([O:8][CH3:4])[CH3:10])=[O:27] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
5.6 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=N1
Name
N-methoxy-N-methylamine hydrochloride
Quantity
4.4 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for eighteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 2M aqueous hydrochloric acid solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (120 g SiO2, pentane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)N(C)OC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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